2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a thieno[3,4-c]pyrazol ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide typically involves multi-step organic reactions. One common approach is the reaction of 2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ylamine with phenoxypropanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, which may be useful in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, 2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as an active pharmaceutical ingredient (API) in drug formulations. Its ability to interact with specific molecular targets may make it useful in the treatment of various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings. Its unique chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(1H-Pyrazol-3-yl)phenol: This compound shares a similar pyrazol ring structure but lacks the thieno[3,4-c]pyrazol moiety.
Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate: This compound contains a pyrazol ring and an indole moiety, making it structurally similar to the target compound.
Uniqueness: 2-Phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is unique due to its combination of phenyl, thieno[3,4-c]pyrazol, and propanamide groups
Properties
IUPAC Name |
2-phenoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14(25-16-10-6-3-7-11-16)20(24)21-19-17-12-26-13-18(17)22-23(19)15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMXFIIQDNLBBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.